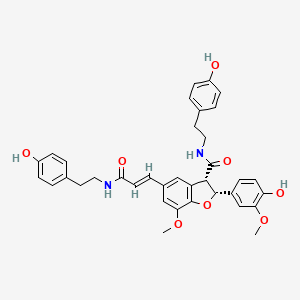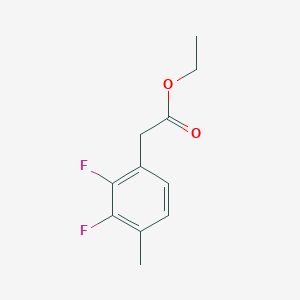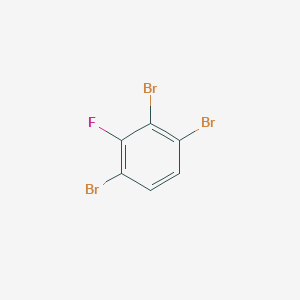![molecular formula C8H5F3N2O B14855142 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine CAS No. 1060802-94-9](/img/structure/B14855142.png)
6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[2,3-b]pyridine core. The trifluoromethoxy group is known for its unique structural and electronic properties, which make it a valuable moiety in medicinal, agrochemical, and materials science research . The compound’s structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the use of antimony trifluoride (SbF3) in the presence of catalytic amounts of SbCl5 to fluorinate 2,6-dichloro-3-(halodifluoromethoxy)pyridines . This reaction yields 2,6-dichloro-3-(trifluoromethoxy)pyridine, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and operationally simple protocols for regioselective trifluoromethoxylation under mild reaction conditions . These methods ensure high yields and purity, making the compound suitable for large-scale applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, antimony trifluoride for fluorination, and various oxidizing and reducing agents . Reaction conditions are typically mild to preserve the integrity of the trifluoromethoxy group.
Major Products
The major products formed from these reactions include various trifluoromethoxylated derivatives, which can be further elaborated by amidation and palladium-catalyzed cross-coupling reactions .
Applications De Recherche Scientifique
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances binding affinity in drug-target complexes due to its unique structural orientation and high electronegativity . The compound’s lipophilicity also facilitates its uptake and transport in biological systems, contributing to its efficacy in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxypyrazines and trifluoromethylpyridines . These compounds share the trifluoromethoxy group but differ in their core structures and specific applications.
Uniqueness
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which provides distinct electronic properties and reactivity compared to other trifluoromethoxylated compounds . This uniqueness makes it a valuable scaffold for the development of new drugs, agrochemicals, and materials.
Propriétés
Numéro CAS |
1060802-94-9 |
|---|---|
Formule moléculaire |
C8H5F3N2O |
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13) |
Clé InChI |
YODOXRPDNQKPHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CN2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)


![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)





